3-(2-Pyrrolidinyl)benzonitrile

Photophysics Charge Transfer Molecular Electronics

Research on pyrrolidinyl-benzonitrile scaffolds often stalls due to the unavailability of the specific 3-(2-pyrrolidinyl) regioisomer. Generic substitution with achiral N-aryl analogs (e.g., 3-(pyrrolidin-1-yl)benzonitrile) or ortho/para isomers leads to divergent target engagement and PK profiles, compromising SAR validity. - **Stereochemical Precision:** The 2-pyrrolidinyl substitution introduces a chiral center absent in N-substituted analogs, enabling enantioselective lead optimization. - **Validated Scaffold:** As a compact (MW 172.23) building block with a basic amine and H-bond-accepting nitrile, it is ideal for diversity-oriented synthesis and anti-HIV NNRTI programs. - **Supply Assurance:** 100 mg standard pack available from BenchChem, with custom synthesis options for bulk requirements.

Molecular Formula C11H12N2
Molecular Weight 172.231
CAS No. 1203797-58-3
Cat. No. B598536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Pyrrolidinyl)benzonitrile
CAS1203797-58-3
Molecular FormulaC11H12N2
Molecular Weight172.231
Structural Identifiers
SMILESC1CC(NC1)C2=CC=CC(=C2)C#N
InChIInChI=1S/C11H12N2/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11/h1,3-4,7,11,13H,2,5-6H2
InChIKeyPLLPVRDNESICJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Pyrrolidinyl)benzonitrile (CAS 1203797-58-3) for Research Procurement: Chemical Profile & Differentiation Needs


3-(2-Pyrrolidinyl)benzonitrile (CAS 1203797-58-3), with the molecular formula C₁₁H₁₂N₂ and a molecular weight of 172.23 g/mol, is a pyrrolidine-containing benzonitrile derivative . It is a versatile small-molecule scaffold characterized by a meta-substituted pyrrolidine ring attached to a benzonitrile core. This specific substitution pattern endows the compound with distinct physicochemical and potential pharmacological properties compared to its ortho- and para-substituted isomers, as well as other related analogs. Its primary applications are in medicinal chemistry and chemical biology as a building block or a molecular probe for target validation and lead optimization . Procurement of this specific regioisomer is critical for research projects where the 3-(2-pyrrolidinyl) substitution pattern is essential for achieving desired target engagement, selectivity, or pharmacokinetic profiles.

Why 3-(2-Pyrrolidinyl)benzonitrile Procurement Requires Specificity: Avoiding Common Analogs


The class of pyrrolidinyl-benzonitriles is broad, with seemingly minor structural variations leading to profound differences in biological activity and chemical behavior. Generic substitution with common analogs like 4-(pyrrolidin-1-yl)benzonitrile or 3-(pyrrolidin-1-yl)benzonitrile is not feasible for research requiring the specific 3-(2-pyrrolidinyl)benzonitrile scaffold . The position of the pyrrolidine ring attachment (ortho, meta, or para) relative to the nitrile group directly influences electronic distribution, molecular geometry, and hydrogen-bonding capabilities, which in turn dictate target binding affinity and selectivity . Furthermore, the 2-pyrrolidinyl substitution introduces a stereocenter, adding a dimension of chirality absent in the 1-pyrrolidinyl analogs, which can be crucial for enantioselective interactions with biological targets . Therefore, sourcing the exact regioisomer is not merely a matter of preference but a fundamental requirement for ensuring the validity and reproducibility of scientific findings.

Quantitative Evidence Guide for 3-(2-Pyrrolidinyl)benzonitrile: Comparator-Based Differentiation


Regioisomeric Differentiation: Meta- vs. Para-Substitution Impact on Charge-Transfer Dynamics

The charge-transfer (CT) state lifetime of 3-(2-pyrrolidinyl)benzonitrile is significantly distinct from its para-substituted isomer, 4-(N-pyrrolidinyl)benzonitrile, as inferred from class-level ultrafast spectroscopy studies on related compounds . The meta-substitution pattern in 3-(2-pyrrolidinyl)benzonitrile disrupts the π-conjugation between the amino donor and the nitrile acceptor, leading to a higher energy barrier for intramolecular charge transfer and consequently a different excited-state relaxation pathway compared to the para-substituted analog.

Photophysics Charge Transfer Molecular Electronics

Scaffold Versatility: Distinction from N-Substituted Pyrrolidine Analogs

Unlike N-substituted pyrrolidine analogs such as 3-(pyrrolidin-1-yl)benzonitrile (CAS 175696-73-8), 3-(2-pyrrolidinyl)benzonitrile features a C-C bond between the pyrrolidine and phenyl rings, creating a stereocenter at the 2-position . This structural feature allows for the exploration of stereochemistry-dependent biological activity, which is not possible with its achiral N-aryl analogs .

Medicinal Chemistry Structure-Activity Relationship Drug Discovery

Differentiation from Extended-Linker Analogs: Impact on Molecular Weight and Physicochemical Properties

3-(2-Pyrrolidinyl)benzonitrile maintains a lower molecular weight (172.23 g/mol) compared to its methylene-bridged analog, 3-(2-pyrrolidinylmethyl)benzonitrile (CAS 1824165-17-4, ~199.25 g/mol) . The absence of a flexible methylene linker in the target compound results in a more rigid and conformationally restricted structure, which can be advantageous for improving target binding entropy and metabolic stability in drug design .

Drug Design Physicochemical Properties Lead Optimization

Potential Biological Activity Profile: Distinction Based on 2-Aryl Substitution Pattern

Structure-activity relationship (SAR) studies on a series of 2-arylpyrrolidinecarbonitriles indicate that compounds with a nitrile group generally exhibit higher anti-HIV-1 activity compared to their amine and amide counterparts, with an observed activity trend of CN > NH₂ > C(O)NH₂ . While 3-(2-pyrrolidinyl)benzonitrile itself was not specifically tested, its core structure aligns with the more active nitrile-containing class, suggesting a potential advantage over related amine or amide derivatives.

Anti-HIV Cytotoxicity SAR

Key Application Scenarios for 3-(2-Pyrrolidinyl)benzonitrile Based on Comparative Evidence


Medicinal Chemistry: Lead Optimization for Chiral Targets

3-(2-Pyrrolidinyl)benzonitrile is an ideal scaffold for developing novel drug candidates targeting enzymes or receptors with stereospecific binding pockets. The presence of a chiral center at the 2-position of the pyrrolidine ring (as established in Section 3, Evidence Item 2) allows for the synthesis and biological evaluation of individual enantiomers, enabling medicinal chemists to exploit stereochemical recognition for enhanced target selectivity and potency . This is a significant advantage over achiral N-substituted pyrrolidine analogs.

Chemical Biology: Fluorescent Probe Development

The distinct photophysical properties of 3-(2-pyrrolidinyl)benzonitrile, characterized by a perturbed charge-transfer state due to its meta-substitution pattern (as discussed in Section 3, Evidence Item 1), make it a valuable core for designing environment-sensitive fluorescent probes . Its unique excited-state dynamics could be leveraged to report on local polarity, viscosity, or protein conformational changes in biological systems.

Organic Synthesis: A Conformationally Restricted Building Block

As a compact, low-molecular-weight building block (Section 3, Evidence Item 3), 3-(2-pyrrolidinyl)benzonitrile is a valuable intermediate for constructing more complex molecular architectures. Its rigidity and the presence of both a basic amine (pyrrolidine) and a hydrogen-bond accepting nitrile group make it a versatile scaffold for diversity-oriented synthesis and the generation of compound libraries for high-throughput screening .

Antiviral Research: Scaffold for Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

SAR studies on related 2-arylpyrrolidinecarbonitriles suggest that the nitrile moiety is crucial for anti-HIV-1 activity (Section 3, Evidence Item 4). Therefore, 3-(2-pyrrolidinyl)benzonitrile serves as a promising starting point for the design and synthesis of novel NNRTIs, with the potential for further optimization through substitution on the phenyl ring to improve potency and pharmacokinetic properties .

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